3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid

Description

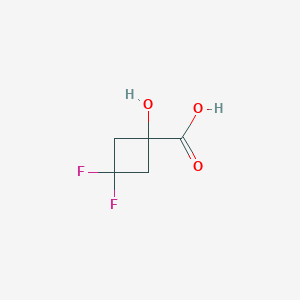

3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid is a fluorinated cyclobutane derivative featuring a hydroxyl group and a carboxylic acid moiety on a strained four-membered ring. This compound is of interest in medicinal chemistry and materials science, particularly for its unique stereoelectronic properties. Below, we compare its structural and functional attributes with key analogues.

Properties

IUPAC Name |

3,3-difluoro-1-hydroxycyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O3/c6-5(7)1-4(10,2-5)3(8)9/h10H,1-2H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIZTUJIWYBWHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid typically involves the fluorination of cyclobutanecarboxylic acid derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions on the cyclobutane ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products:

Oxidation: Formation of 3,3-difluoro-1-oxo-cyclobutanecarboxylic acid.

Reduction: Formation of 3,3-difluoro-1-hydroxy-cyclobutanemethanol.

Substitution: Formation of 3,3-difluoro-1-azido-cyclobutanecarboxylic acid or 3,3-difluoro-1-cyano-cyclobutanecarboxylic acid.

Scientific Research Applications

3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: It is used in the development of specialty chemicals and materials with unique properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physical Properties

*Predicted using QSPR models.

†Estimated based on analogue data.

Research Findings

- Metabolic Stability: Fluorine atoms in 3,3-difluoro derivatives reduce oxidative metabolism, extending half-life in vivo compared to non-fluorinated analogues .

- Solubility : The hydroxyl group in the target compound improves aqueous solubility (estimated ~50 mg/mL) versus methyl or ester derivatives (<10 mg/mL) .

- Toxicity : Carboxylic acid derivatives with hydroxyl groups (e.g., target compound) show higher corrosivity (H314 hazard) compared to ester analogues .

Biological Activity

3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid (DFHCA) is a fluorinated cyclobutane derivative with potential implications in various biological contexts. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 3,3-difluoro-1-hydroxycyclobutane-1-carboxylic acid

- Molecular Formula : C5H6F2O3

- CAS Number : 2297599-09-6

- Molecular Weight : 152.1 g/mol

The compound features two fluorine atoms and a hydroxyl group attached to a cyclobutane ring, which may influence its biological interactions and stability.

Antiviral Activity

Recent studies have indicated that DFHCA exhibits antiviral properties. In particular, its structural analogs have shown effectiveness against various viral infections. For instance, compounds similar to DFHCA have been investigated for their potential in treating Hepatitis B Virus (HBV) infections, demonstrating promising results in preclinical models .

Antitumor Effects

DFHCA's potential as an antitumor agent has also been explored. Research involving boron neutron capture therapy (BNCT) has highlighted the significance of fluorinated compounds in enhancing boron accumulation in tumor cells. DFHCA's unique structure may facilitate targeted delivery of boron to cancerous tissues, thereby improving therapeutic outcomes .

The biological activity of DFHCA can be attributed to several mechanisms:

- Inhibition of Viral Replication : DFHCA may interfere with viral replication processes, although specific pathways remain to be elucidated.

- Cell Cycle Modulation : Studies indicate that DFHCA can affect gene expression related to the cell cycle, potentially leading to reduced cell proliferation in cancer models .

- Enhanced Drug Delivery : The incorporation of fluorine into drug structures often enhances lipophilicity and cellular uptake, which may improve the efficacy of co-administered therapeutic agents.

Table 1: Summary of Biological Studies on DFHCA

In Vivo Studies

In vivo studies have demonstrated that DFHCA is rapidly taken up by tumor cells and retained for extended periods, suggesting its potential as a therapeutic agent in targeted cancer therapies. In particular, research has shown that DFHCA can significantly impact survival rates in animal models when used in conjunction with BNCT .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid, and how can reaction conditions be optimized?

- Methodology : A practical synthesis strategy involves multi-step functionalization of the cyclobutane ring. For analogous fluorinated cyclobutane derivatives, nitration, esterification, and hydrolysis steps are critical. Reaction optimization should focus on controlling fluorination regioselectivity and minimizing side reactions (e.g., ring-opening). For example, highlights a 70% overall yield for a structurally similar compound using nitration and diazotization, emphasizing temperature control (0–5°C for diazotization) and catalyst selection (e.g., Pd/C for reductions) .

- Data Validation : Confirm intermediate structures via infrared spectroscopy (IR) and nuclear magnetic resonance (NMR), with particular attention to fluorine-19 NMR to resolve stereochemical ambiguities .

Q. How should researchers address safety and handling protocols for this compound?

- Safety Framework : Based on structurally related compounds (e.g., ’s derivative), hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) apply. Implement engineering controls (fume hoods), personal protective equipment (nitrile gloves, goggles), and emergency protocols (neutralizing spills with sodium bicarbonate) .

- Storage : Store in airtight containers at –20°C to prevent hydrolysis of the carboxylic acid group.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for fluorinated cyclobutane derivatives?

- Analytical Strategy : Contradictions in NMR/IR data often arise from dynamic ring puckering or fluorine-fluorine coupling. For 3,3-difluoro-substituted cyclobutanes, use variable-temperature NMR to freeze conformational exchange. Compare experimental data with density functional theory (DFT)-calculated spectra for validation. ’s use of high-resolution mass spectrometry (HR-ESI-MS) ensures precise molecular weight confirmation, critical for distinguishing regioisomers .

- Case Study : In , the InChIKey (WHOOVGTWUYASMU-UHFFFAOYSA-N) confirms stereochemistry; similar computational tools should be applied to the hydroxy variant .

Q. What strategies enhance the bioactivity of 3,3-difluoro-cyclobutanecarboxylic acid derivatives?

- Structural Modification : The isopropoxycarbonyl group in ’s derivative improves antifungal activity by increasing lipophilicity (logP ~1.5). For the hydroxy variant, consider esterification or amidation to modulate solubility and target engagement. Introduce electron-withdrawing groups (e.g., nitro) at the 1-position to stabilize the carboxylate anion, enhancing binding to enzymatic active sites .

- Experimental Design : Screen derivatives using agar diffusion assays against Candida albicans and analyze dose-response curves (IC₅₀) with HPLC purity validation (>95%) .

Q. How can the cyclobutane ring’s strain and fluorination impact reactivity in cross-coupling reactions?

- Mechanistic Insight : The 90° bond angles in cyclobutane increase ring strain, facilitating ring-opening under basic conditions. Fluorine’s electronegativity stabilizes adjacent carbocations but deactivates the ring toward electrophilic substitution. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ with aryl boronic acids at 80°C in THF/water (3:1). Monitor for defluorination byproducts via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.